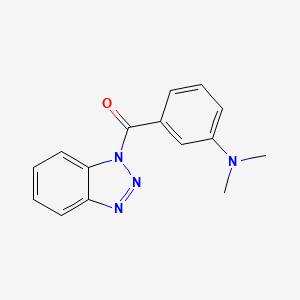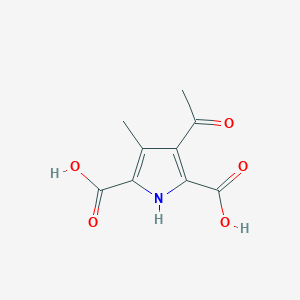![molecular formula C18H20N4O2 B5831174 2-(4-methoxyphenyl)-N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B5831174.png)
2-(4-methoxyphenyl)-N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methoxyphenyl)-N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is also known as TAK-659 and has been studied extensively for its mechanism of action and biochemical effects.
Mechanism of Action
TAK-659 targets several key signaling pathways involved in B-cell activation and proliferation, including the B-cell receptor (BCR) and Toll-like receptor (TLR) pathways. By inhibiting these pathways, TAK-659 can prevent the growth and survival of B-cell tumors.
Biochemical and Physiological Effects:
TAK-659 has been shown to have several biochemical and physiological effects, including the inhibition of B-cell activation and proliferation, the induction of apoptosis (programmed cell death) in B-cells, and the suppression of cytokine production. These effects make TAK-659 a promising candidate for the treatment of B-cell malignancies.
Advantages and Limitations for Lab Experiments
One of the major advantages of TAK-659 for lab experiments is its specificity for B-cell signaling pathways. This specificity allows researchers to study the effects of TAK-659 on B-cells without affecting other cell types. However, TAK-659 has limitations in terms of its solubility and stability, which can affect its efficacy in lab experiments.
Future Directions
There are several future directions for the study of TAK-659, including the development of more potent and selective inhibitors of B-cell signaling pathways, the exploration of combination therapies for B-cell malignancies, and the investigation of TAK-659 in other types of cancer. Additionally, further research is needed to understand the long-term effects of TAK-659 on B-cell function and immune system function.
Synthesis Methods
The synthesis of TAK-659 involves several steps, including the reaction of 4-methoxyphenylacetic acid with 1,4,6-trimethylpyrazolo[3,4-b]pyridin-3-amine to form the intermediate compound. The intermediate is then reacted with acetyl chloride to form the final product, TAK-659. The synthesis of TAK-659 has been optimized to achieve high yields and purity.
Scientific Research Applications
TAK-659 has been studied for its potential applications in cancer research, particularly in the treatment of B-cell malignancies. B-cells are a type of white blood cell that play a critical role in the immune system. TAK-659 has been shown to inhibit the growth of B-cell tumors by targeting specific signaling pathways involved in B-cell activation and proliferation.
properties
IUPAC Name |
2-(4-methoxyphenyl)-N-(1,4,6-trimethylpyrazolo[3,4-b]pyridin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-11-9-12(2)19-18-16(11)17(21-22(18)3)20-15(23)10-13-5-7-14(24-4)8-6-13/h5-9H,10H2,1-4H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSDNQXAHOKKGEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=NN2C)NC(=O)CC3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide](/img/structure/B5831096.png)

![4-({[1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]methylene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5831114.png)
![2-{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5831116.png)
![N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-(phenylthio)acetamide](/img/structure/B5831121.png)
![3,6-dimethyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B5831128.png)

![N'-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N,N-dimethyl-1,2-ethanediamine](/img/structure/B5831138.png)
![(3,4-dimethoxybenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5831160.png)
![N-({[4-(diethylamino)phenyl]amino}carbonothioyl)-3-(2-furyl)acrylamide](/img/structure/B5831166.png)



![N-[2-(butyrylamino)phenyl]-2-ethoxybenzamide](/img/structure/B5831199.png)